Bikalm

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bikalm, known chemically as zolpidem tartrate, is a sedative-hypnotic medication used primarily for the short-term treatment of insomnia. It is designed to help individuals who have difficulty returning to sleep after waking up in the middle of the night. This compound works by slowing down brain activity, allowing for a calming effect that helps induce sleep .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zolpidem tartrate involves several steps, starting with the formation of the imidazopyridine core. This is achieved through a series of reactions including cyclization and acylation. The final step involves the formation of the tartrate salt to enhance the solubility and stability of the compound .

Industrial Production Methods: Industrial production of zolpidem tartrate typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: Zolpidem can undergo oxidation reactions, particularly at the methyl groups attached to the imidazopyridine ring.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Zolpidem can participate in substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions include various oxidized or substituted derivatives of zolpidem, which may have different pharmacological properties .

科学的研究の応用

Indications

- Primary Use : Treatment of insomnia characterized by difficulties in sleep initiation.

- Dosage Forms : Available in various forms including film-coated tablets for oral administration, typically dosed at 10 mg .

Sleep Disorders

Bikalm has been extensively studied for its efficacy in managing sleep disorders. Research indicates that it significantly reduces sleep latency and improves overall sleep quality. A systematic review of randomized controlled trials (RCTs) highlights that patients receiving this compound reported better sleep outcomes compared to placebo groups .

Case Studies

- Chronic Insomnia Management :

- Post-Traumatic Stress Disorder (PTSD) :

Comparative Analysis of Sedative Agents

| Agent | Mechanism of Action | Indications | Common Side Effects |

|---|---|---|---|

| This compound | GABA-A receptor agonist (alpha-1 selective) | Insomnia | Dizziness, headache |

| Zolpidem | GABA-A receptor agonist | Insomnia | Drowsiness, dependence risk |

| Benzodiazepines | GABA-A receptor modulator | Anxiety, insomnia | Sedation, tolerance |

Side Effects

While generally well-tolerated, common side effects associated with this compound include dizziness, headache, and potential for dependence with prolonged use. Monitoring is recommended for patients on long-term therapy to mitigate withdrawal symptoms upon cessation .

Contraindications

This compound is contraindicated in patients with severe respiratory insufficiency or those with a history of hypersensitivity to zolpidem derivatives. Caution is advised in elderly patients due to increased sensitivity to CNS depressants .

作用機序

Zolpidem tartrate exerts its effects by binding to gamma-aminobutyric acid type A (GABA A) receptors in the brain. These receptors are responsible for inhibitory neurotransmission. By enhancing the activity of GABA A receptors, zolpidem increases the inhibitory effects of GABA, leading to a calming effect on the brain. This helps reduce neuronal excitability and induces sleep .

類似化合物との比較

Zaleplon: Another sedative-hypnotic used for short-term treatment of insomnia.

Eszopiclone: A nonbenzodiazepine hypnotic agent used for the treatment of insomnia.

Temazepam: A benzodiazepine used for short-term treatment of insomnia.

Comparison:

Zaleplon: Has a shorter half-life compared to zolpidem, making it suitable for individuals who have difficulty falling asleep but not staying asleep.

Eszopiclone: Has a longer duration of action compared to zolpidem, making it effective for maintaining sleep throughout the night.

Temazepam: Belongs to a different class of sedative-hypnotics (benzodiazepines) and has a different mechanism of action, involving modulation of the GABA A receptor complex .

Zolpidem tartrate is unique in its specific targeting of GABA A receptors with a high affinity for the alpha-1 subunit, which is believed to be responsible for its sedative effects without significant muscle relaxant or anticonvulsant properties .

特性

CAS番号 |

103188-50-7 |

|---|---|

分子式 |

C23H27N3O7 |

分子量 |

457.5 g/mol |

IUPAC名 |

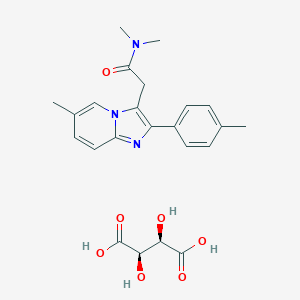

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |

InChI |

InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChIキー |

NYVVVBWEVRSKIU-LREBCSMRSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

異性体SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

melting_point |

196 °C /Zolpidem/ |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Solubility in water (20 °C): 23 mg/ml |

同義語 |

Ambien Amsic Bikalm Dalparan Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)- N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate SL 80.0750 SL 800750 23 N SL-800750-23-N Stilnoct Stilnox zodormdura Zoldem Zolirin Zolpi Lich Zolpi-Lich zolpidem Zolpidem 1A Pharma Zolpidem AbZ Zolpidem Hemitartrate zolpidem tartrate Zolpimist Zolpinox |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。